1-(3-(tert-Butyl)-2-methoxyphenyl)-N-methylmethanamine
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Overview
Description
1-(3-(tert-Butyl)-2-methoxyphenyl)-N-methylmethanamine is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a methylamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(tert-Butyl)-2-methoxyphenyl)-N-methylmethanamine typically involves the following steps:
Formation of the tert-butyl group: The tert-butyl group can be introduced via the reaction of isobutene with a suitable precursor under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-(tert-Butyl)-2-methoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-(3-(tert-Butyl)-2-methoxyphenyl)-N-methylmethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(tert-Butyl)-2-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound . The methoxy group can participate in hydrogen bonding and other interactions, while the amine group can form ionic bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(3-(tert-Butyl)-2-hydroxyphenyl)-N-methylmethanamine: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(3-(tert-Butyl)-2-chlorophenyl)-N-methylmethanamine: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
1-(3-(tert-Butyl)-2-methoxyphenyl)-N-methylmethanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(3-tert-butyl-2-methoxyphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-8-6-7-10(9-14-4)12(11)15-5/h6-8,14H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCITXXXOKMDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OC)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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